![molecular formula C21H27N3O4S2 B4181807 N-(2,5-dimethoxyphenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B4181807.png)
N-(2,5-dimethoxyphenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide
Overview
Description
N-(2,5-dimethoxyphenyl)-4-[(4-ethylphenyl)sulfonyl]-1-piperazinecarbothioamide, also known as "DESchloroketamine" or "2'-Oxo-PCM", is a research chemical that belongs to the arylcyclohexylamine class. This chemical compound has gained attention in the scientific community due to its potential use in the development of novel treatments for various medical conditions.
Mechanism of Action
DESchloroketamine works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals. This results in a decrease in pain perception and can lead to anesthetic effects. Additionally, DESchloroketamine has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin, which may contribute to its antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that DESchloroketamine has a rapid onset of action and a relatively short duration of effect. It has been found to produce a dissociative state, similar to that of ketamine, where the user experiences a feeling of detachment from their surroundings. Additionally, DESchloroketamine has been found to have mild to moderate sedative effects, making it useful as an anesthetic agent.
Advantages and Limitations for Lab Experiments
One advantage of using DESchloroketamine in laboratory experiments is its low toxicity compared to other arylcyclohexylamine compounds. Additionally, its rapid onset of action and short duration of effect make it useful for studying the effects of NMDA receptor blockade. However, one limitation of using DESchloroketamine is the lack of long-term safety data, as it is a relatively new compound.
Future Directions
There are several future directions for research on DESchloroketamine. One area of interest is its potential use in the treatment of depression and other mood disorders. Additionally, further studies are needed to determine the long-term safety and efficacy of DESchloroketamine as an anesthetic and analgesic agent. Finally, there is a need for more research on the biochemical and physiological effects of DESchloroketamine, particularly in relation to its potential use in the development of new treatments for various medical conditions.
In conclusion, DESchloroketamine is a promising compound that has gained attention in the scientific community due to its potential use in the development of new treatments for various medical conditions. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments have been discussed. Further research is needed to fully understand the potential of DESchloroketamine as a therapeutic agent.
Scientific Research Applications
DESchloroketamine has been of interest to researchers due to its potential use as an anesthetic and analgesic agent. It has been found to have a similar mechanism of action to ketamine, a well-known anesthetic drug. Additionally, DESchloroketamine has been shown to have potential antidepressant and anti-inflammatory effects, making it a promising candidate for the development of new treatments for these conditions.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-4-(4-ethylphenyl)sulfonylpiperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S2/c1-4-16-5-8-18(9-6-16)30(25,26)24-13-11-23(12-14-24)21(29)22-19-15-17(27-2)7-10-20(19)28-3/h5-10,15H,4,11-14H2,1-3H3,(H,22,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQPMTWQEBYRAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.